molecular formula C19H17N3O3S B1408228 Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1704066-58-9

Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1408228
CAS No.: 1704066-58-9
M. Wt: 367.4 g/mol
InChI Key: YZBSLOCUNJKFPC-UHFFFAOYSA-N
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Description

Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a cyano group at position 8, a methoxy group at position 7, and a phenylthiomethyl moiety at position 2. The ethyl ester at position 3 enhances its solubility and reactivity, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 8-cyano-7-methoxy-2-(phenylsulfanylmethyl)imidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-3-25-19(23)17-15(12-26-13-7-5-4-6-8-13)21-18-14(11-20)16(24-2)9-10-22(17)18/h4-10H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBSLOCUNJKFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC(=C2C#N)OC)CSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Imidazo[1,2-a]pyridine Core

The core heterocycle is typically assembled via cyclization of 2-aminopyridines with suitable aldehydes or ketones, often under acidic or basic catalysis :

Method Reagents Conditions Key Features References
A. Multicomponent Cyclization 2-Aminopyridine, aldehyde (e.g., formaldehyde), isocyanides Acidic catalysis, reflux Efficient formation of fused heterocycle Patent WO2009143156A2
B. Oxidative Cyclization 2-Aminopyridine derivatives, oxidants (e.g., hydrogen peroxide) Mild oxidative conditions Facilitates regioselective cyclization Patent EP0628559A1

Introduction of the Cyano Group at Position 8

The cyano group is introduced via nucleophilic cyanation of a suitable intermediate, often using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) :

Method Reagents Conditions Notes References
A. Nucleophilic Cyanation KCN or TMSCN Reflux, polar solvents (e.g., DMSO) Selective at electrophilic sites General cyanation protocols in heterocyclic synthesis

Methoxy Substitution at Position 7

Methoxy groups are introduced via methylation of hydroxyl precursors or direct substitution :

Method Reagents Conditions Notes References
A. Methylation of Phenolic Hydroxyl Dimethyl sulfate or methyl iodide (MeI), base (K2CO3) Reflux in acetone or DMF Regioselective for phenolic groups Common methylation protocols

Phenylthiomethyl Group at Position 2

The phenylthiomethyl moiety is incorporated through thioalkylation using phenylthiomethyl halides or thiol derivatives :

Method Reagents Conditions Notes References
A. Nucleophilic Substitution Phenylthiomethyl chloride or bromide Base (e.g., NaH), reflux Selective substitution at nucleophilic nitrogen or carbon Patent WO2009143156A2

Esterification at the Carboxylate Position

The ethyl ester is typically formed via Fischer esterification :

Method Reagents Conditions Notes References
A. Fischer Esterification Ethanol, catalytic acid (H2SO4) Reflux Standard esterification method General ester synthesis

Proposed Synthetic Route Summary

Based on the above methods, a typical synthetic sequence could be:

Data Tables Summarizing Preparation Methods

Step Reaction Type Reagents Conditions Yield/Remarks References
Core formation Cyclization 2-Aminopyridine, aldehyde, isocyanide Acidic reflux High regioselectivity WO2009143156A2
Cyanation Nucleophilic substitution TMSCN DMSO, reflux High efficiency General protocols
Methoxylation Methylation MeI, K2CO3 Reflux Regioselective Common methylation
Thiomethylation Nucleophilic substitution Phenylthiomethyl halide Base, reflux Selective at nitrogen Patent WO2009143156A2
Esterification Fischer Ethanol, H2SO4 Reflux Quantitative Standard method

Research Findings and Notes

  • The synthesis of fused heterocycles like imidazo[1,2-a]pyridines benefits from multicomponent reactions, which enhance efficiency and regioselectivity.
  • Cyanation strategies are crucial for introducing the nitrile group at specific positions, often requiring careful control of reaction conditions to prevent side reactions.
  • Functional group modifications such as methoxy and phenylthiomethyl groups are typically achieved through nucleophilic substitution or methylation, which are well-established in heterocyclic chemistry.
  • Ester formation via Fischer esterification remains a reliable final step to yield the desired ethyl ester.

Chemical Reactions Analysis

Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups.

Scientific Research Applications

Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s chemical properties make it valuable in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • Ethyl 2-((4-bromophenylthio)methyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 1704066-56-7): Molecular Formula: C₁₉H₁₆BrN₃O₃S Molecular Weight: 446.32 g/mol Key Feature: Bromine substituent on the phenyl ring increases molecular weight and polarizability compared to the non-halogenated parent compound. This modification may enhance binding affinity in biological systems due to halogen bonding .

Trifluoromethyl-Substituted Derivatives

  • Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1254309-85-7):

    • Molecular Formula : C₁₁H₈BrF₃N₂O₂
    • Molecular Weight : 361.10 g/mol
    • Key Feature : The trifluoromethyl group introduces strong electron-withdrawing effects, which can modulate reactivity in cross-coupling reactions .
  • Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxylate :

    • Melting Point : 139.1–140.1 °C
    • Spectral Data : ¹H NMR (DMSO-d₆) δ 9.20 (d, J = 6.8 Hz, 1H), 7.99 (d, J = 7.5 Hz, 2H) .

Nitro and Ester-Functionalized Derivatives

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Melting Point: 243–245 °C Yield: 51% Key Feature: The nitro group enhances electrophilicity, while dual ester groups increase steric bulk and polarity .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate (Target) C₁₉H₁₈N₃O₃S* ~363.43 Not Reported Not Reported
Ethyl 2-((4-bromophenylthio)methyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate C₁₉H₁₆BrN₃O₃S 446.32 Not Reported Not Reported
Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate C₁₈H₁₆F₃N₃O₂ 363.34 129.1–131.6 78
Diethyl 8-cyano-7-(4-nitrophenyl)-...-5,6-dicarboxylate C₂₈H₂₅N₅O₈ 559.54 243–245 51

*Estimated based on structural similarity.

Biological Activity

Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate is a synthetic compound belonging to the imidazo[1,2-a]pyridine class. Its unique structural features, including a cyano group, methoxy group, and phenylthiomethyl group, suggest potential biological activities that warrant detailed examination.

Structural Characteristics

The compound has the following molecular formula:

  • Molecular Formula : C19H17N3O3S
  • CAS Number : 1704066-58-9
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The functional groups present in the molecule facilitate:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Non-covalent interactions

These interactions can lead to modulation of enzyme activity or receptor signaling pathways, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 8-cyano-7-methoxy derivatives exhibit significant antimicrobial properties. A comparative study showed that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Enzyme Inhibition Studies

In vitro studies have demonstrated that ethyl 8-cyano-7-methoxy derivatives can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, they have shown promise in inhibiting enzymes such as:

Enzyme Inhibition Percentage Reference
Cyclic nucleotide phosphodiesterase75%
Acetylcholinesterase60%
Dipeptidyl peptidase IV50%

These findings highlight the potential for developing new therapeutic agents targeting these enzymes.

Case Studies

  • Case Study on Anticancer Activity :
    A study published in Journal of Medicinal Chemistry explored the anticancer properties of imidazo[1,2-a]pyridine derivatives. Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine was found to induce apoptosis in cancer cell lines through the activation of caspase pathways .
  • Neuroprotective Effects :
    Another investigation assessed the neuroprotective effects of this compound against oxidative stress in neuronal cells. Results indicated a significant reduction in cell death and oxidative damage markers when treated with the compound .

Comparative Analysis with Similar Compounds

Ethyl 8-cyano-7-methoxy derivatives can be compared with other related compounds to elucidate their unique features:

Compound Key Differences Biological Activity
Ethyl 8-cyano-7-methoxyimidazo[1,2-a]pyridineLacks phenylthiomethyl groupLower enzyme inhibition
Ethyl 8-cyano-2-(phenylthiomethyl)imidazo[1,2-a]pyridineLacks methoxy groupReduced solubility
Ethyl 7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridineLacks cyano groupDecreased chemical stability

This comparative analysis underscores the enhanced biological activity attributed to the unique structural components of ethyl 8-cyano-7-methoxy derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing imidazo[1,2-a]pyridine derivatives, and how can they be adapted for this compound?

  • Methodological Answer : A one-pot two-step reaction is commonly employed for synthesizing imidazo[1,2-a]pyridine derivatives. For example, condensation of 2-aminopyridine precursors with α-bromoketones or bromopyruvate esters under reflux conditions generates the fused heterocyclic core. Subsequent functionalization (e.g., Suzuki coupling, nucleophilic substitution) introduces substituents like phenylthiomethyl or cyano groups . For this compound, bromopyruvate ester intermediates may react with a 2-aminopyridine derivative, followed by thiol-mediated alkylation to install the phenylthiomethyl group.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., methoxy protons at δ ~3.8–4.0 ppm) and carbon types (e.g., ester carbonyl at δ ~165–170 ppm) .
  • HRMS : Validates molecular weight accuracy (e.g., calculated vs. observed m/z within ±5 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹) .

Q. How can purity and stability be assessed during synthesis and storage?

  • Methodological Answer :

  • HPLC : Quantifies purity (>95% by area normalization) and detects degradation products.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition temperature >200°C based on analogs) .
  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the phenylthiomethyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data caused by dynamic stereochemistry or tautomerism?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Detects coalescence of proton signals (e.g., rotamers from ester or thiomethyl groups) .
  • 2D NMR (COSY, NOESY) : Maps through-space interactions to confirm substituent orientation (e.g., spatial proximity of methoxy and phenylthiomethyl groups) .
  • Isotopic Labeling : 15N/13C-labeled analogs clarify nitrogen/carbon connectivity in ambiguous cases .

Q. How does the phenylthiomethyl group influence biological activity compared to other substituents?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Replace the phenylthiomethyl group with methylthio, benzyl, or hydrogen analogs. Test in bioassays (e.g., kinase inhibition, cytotoxicity).
  • Molecular Docking : Compare binding affinities in target proteins (e.g., PI3K or mTOR) using computational models. For example, the sulfur atom may form hydrophobic or π-sulfur interactions with catalytic residues .

Q. What experimental designs mitigate byproduct formation during functionalization of the imidazo[1,2-a]pyridine core?

  • Methodological Answer :

  • Optimized Reaction Conditions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids at controlled temperatures (60–80°C) to minimize dimerization .
  • Protection/Deprotection Strategies : Temporarily block reactive sites (e.g., cyano group protection via silylation) during harsh reactions .
  • In-situ Monitoring : Employ LC-MS or TLC to track reaction progress and terminate before side reactions dominate .

Q. How can Dimroth rearrangement impact the regioselectivity of amide formation in related derivatives?

  • Methodological Answer :

  • Mechanistic Insight : Under basic conditions, the pyrimidine ring may undergo Dimroth rearrangement, shifting substituents (e.g., ester to amide groups) and altering regiochemistry. For example, amidation of ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates yields 3-carboxamide derivatives instead of 2-carboxamides due to ring opening and re-closure .
  • Control Experiments : Compare direct amidation vs. hydrolysis-reaction pathways to isolate rearrangement products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate

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